molecular formula C9H15ClN2O3 B2839078 2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide CAS No. 2411308-81-9

2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide

Cat. No.: B2839078
CAS No.: 2411308-81-9
M. Wt: 234.68
InChI Key: JFKYHVYZWVOMJD-UHFFFAOYSA-N
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Description

The compound “2-Chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide” is likely to be an organic compound containing a chloro group (-Cl), a methoxyacetyl group (-COCH3), and an azetidine ring (a four-membered nitrogen-containing ring). The presence of these functional groups could give the compound certain chemical properties, such as reactivity towards nucleophiles (due to the chloro group) and potential for hydrogen bonding (due to the amide group) .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the azetidine ring, possibly through a cyclization reaction, as well as the introduction of the chloro, methoxyacetyl, and amide groups. This could be achieved through a variety of synthetic methods, depending on the starting materials available .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The azetidine ring is likely to adopt a puckered conformation due to the strain of the four-membered ring. The chloro, methoxyacetyl, and amide groups would be arranged around this ring .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The chloro group could be displaced by a nucleophile in a substitution reaction, while the amide group could participate in condensation or hydrolysis reactions. The reactivity of the compound could also be influenced by the strain of the azetidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups (such as the amide group) could make the compound soluble in polar solvents. The compound’s melting and boiling points would depend on the strength of the intermolecular forces between its molecules .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety. Proper precautions should be taken when handling and storing the compound to minimize these risks .

Future Directions

The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. For example, if the compound shows promising biological activity, it could be developed into a new drug. Alternatively, if the compound has interesting chemical reactivity, it could be used as a building block in the synthesis of other complex molecules .

Properties

IUPAC Name

2-chloro-N-[1-(2-methoxyacetyl)-3-methylazetidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O3/c1-9(11-7(13)3-10)5-12(6-9)8(14)4-15-2/h3-6H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKYHVYZWVOMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)COC)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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